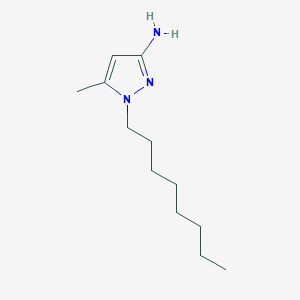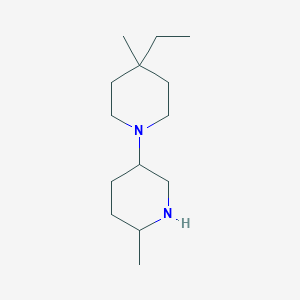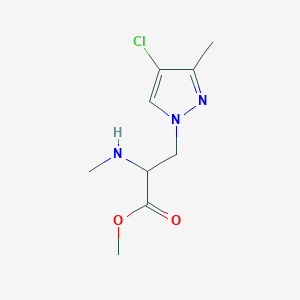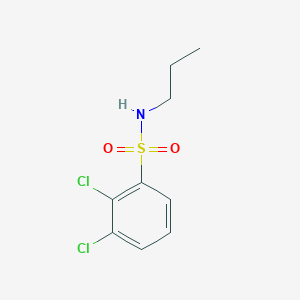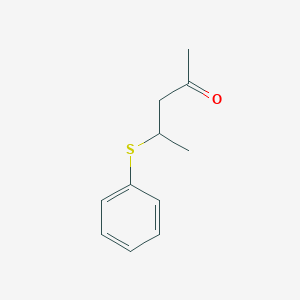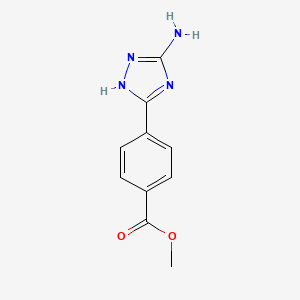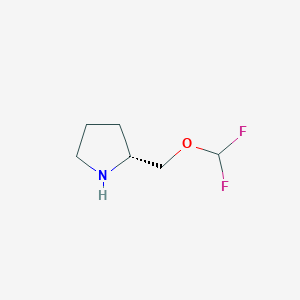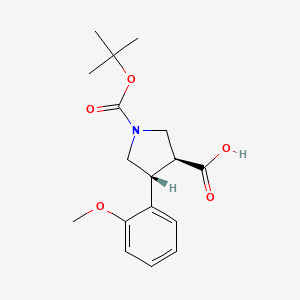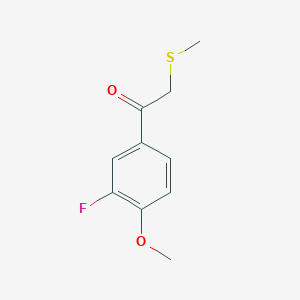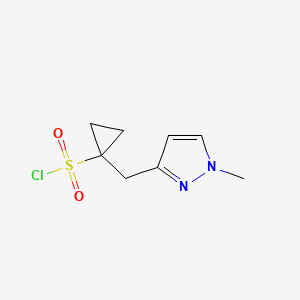
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a cyclopropane ring attached to a sulfonyl chloride group, with a 1-methyl-1H-pyrazol-3-ylmethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also critical in industrial settings to ensure compliance with regulations and minimize the impact on the environment .
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-((1-Methyl-1H-pyrazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
Cyclopropane-1-sulfonyl chloride: Shares the cyclopropane and sulfonyl chloride moieties.
1-Methyl-1H-pyrazol-3-yl)acetic acid: Contains the same pyrazole ring but with an acetic acid substituent.
Uniqueness
The presence of both the cyclopropane ring and the sulfonyl chloride group allows for diverse chemical transformations and interactions .
Eigenschaften
Molekularformel |
C8H11ClN2O2S |
|---|---|
Molekulargewicht |
234.70 g/mol |
IUPAC-Name |
1-[(1-methylpyrazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11-5-2-7(10-11)6-8(3-4-8)14(9,12)13/h2,5H,3-4,6H2,1H3 |
InChI-Schlüssel |
KATURJVFSILHNL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)CC2(CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


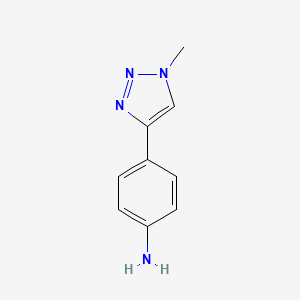
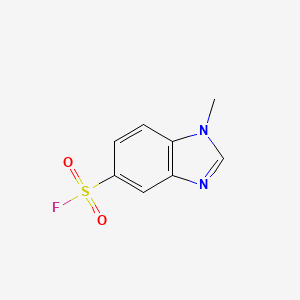
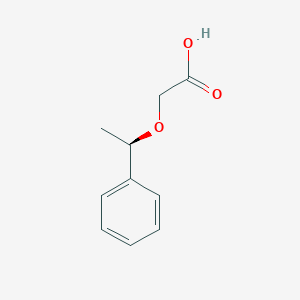
![rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride](/img/structure/B13633964.png)

